molecular formula C14H11N3O4S2 B3844770 (2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-1,3-oxazol-4-yl)acetic acid

(2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-1,3-oxazol-4-yl)acetic acid

Cat. No. B3844770
M. Wt: 349.4 g/mol
InChI Key: RUTDXCHBHBUBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-1,3-oxazol-4-yl)acetic acid, also known as BOAA, is a synthetic organic compound that has shown potential in various scientific research applications. BOAA is a heterocyclic compound that contains both benzothiazole and oxazole rings. The compound has been synthesized using different methods, and its mechanism of action, biochemical, and physiological effects have been studied extensively.

Mechanism of Action

(2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-1,3-oxazol-4-yl)acetic acid acts as an agonist of the ionotropic glutamate receptor, specifically the kainate receptor. The kainate receptor is involved in synaptic transmission and plasticity, and its activation by this compound leads to an influx of calcium ions into the postsynaptic neuron. This influx of calcium ions triggers a cascade of intracellular signaling pathways that ultimately lead to changes in gene expression and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce seizures in animals, which is consistent with its role as an agonist of the kainate receptor. This compound has also been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. Additionally, this compound has been shown to have neuroprotective effects in some animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-1,3-oxazol-4-yl)acetic acid in lab experiments is its potency and selectivity for the kainate receptor. This allows researchers to specifically study the role of the kainate receptor in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Additionally, this compound has been shown to have species-specific effects, which may limit its use in certain animal models.

Future Directions

There are several future directions for research involving (2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-1,3-oxazol-4-yl)acetic acid. One direction is to further explore the role of the kainate receptor in various neurological disorders, including epilepsy and stroke. Additionally, researchers could investigate the potential therapeutic uses of this compound, particularly as a neuroprotective agent. Finally, researchers could explore the use of this compound as a tool to study the role of glutamate in other physiological processes, such as learning and memory.

Scientific Research Applications

(2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-1,3-oxazol-4-yl)acetic acid has been used in various scientific research applications, including as a tool to study the role of glutamate in the central nervous system. This compound is a potent agonist of the ionotropic glutamate receptor, which is involved in synaptic transmission and plasticity. This compound has also been used as a tool to study the role of glutamate in the pathophysiology of various neurological disorders, including epilepsy and stroke.

properties

IUPAC Name

2-[2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c18-11(17-13-15-8(6-21-13)5-12(19)20)7-22-14-16-9-3-1-2-4-10(9)23-14/h1-4,6H,5,7H2,(H,19,20)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTDXCHBHBUBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NC(=CO3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-1,3-oxazol-4-yl)acetic acid
Reactant of Route 2
(2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-1,3-oxazol-4-yl)acetic acid
Reactant of Route 3
(2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-1,3-oxazol-4-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-1,3-oxazol-4-yl)acetic acid
Reactant of Route 5
(2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-1,3-oxazol-4-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-1,3-oxazol-4-yl)acetic acid

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